BenchChemオンラインストアへようこそ!

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid

NLRP3 inflammasome innate immunity drug discovery

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (CAS 851116-24-0) is a synthetic, non-natural sulfonamide bearing a 5-methylisoxazole moiety on the sulfonamide nitrogen, with a 3-carboxy substituent on the phenyl ring. It is formally related to the antibiotic sulfamethoxazole by replacement of the 4-amino group with a 3-carboxy group, which fundamentally alters its hydrogen-bonding and electrostatic profile.

Molecular Formula C11H10N2O5S
Molecular Weight 282.27
CAS No. 851116-24-0
Cat. No. B2733029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid
CAS851116-24-0
Molecular FormulaC11H10N2O5S
Molecular Weight282.27
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyXETUPPRSTFARBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid – A Low-Molecular-Weight, Heterocyclic Sulfonamide Building Block for Drug Discovery and Chemical Biology


3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (CAS 851116-24-0) is a synthetic, non-natural sulfonamide bearing a 5-methylisoxazole moiety on the sulfonamide nitrogen, with a 3-carboxy substituent on the phenyl ring [1]. It is formally related to the antibiotic sulfamethoxazole by replacement of the 4-amino group with a 3-carboxy group, which fundamentally alters its hydrogen-bonding and electrostatic profile [1][2]. This compound is supplied at ≥95% purity and is used as a fragment or intermediate in medicinal chemistry campaigns targeting protein-protein interactions, metalloenzymes, and inflammasome pathways [3].

Why 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid Cannot Be Replaced by Generic Sulfonamide Analogues in Key Applications


Generic substitution with simple isoxazole sulfonamides or unsubstituted benzoic acids ignores the critical role of the 3-carboxy group in target engagement and solubility modulation. The simultaneous presence of a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting sulfonamide creates a distinct pharmacophore that is absent in common antibiotics such as sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) or its acetylated metabolites [1]. Replacement by 3-sulfamoylbenzoic acid (CAS 636-76-0) likewise forfeits the isoxazole ring, which contributes both shape complementarity and metabolic stability in the context of NLRP3 and carbonic anhydrase inhibitor design [2]. The evidence below quantifies these differences.

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


NLRP3 Inflammasome Inhibition Potency: 3-Carboxy-isoxazole Sulfonamide vs. 4-Amino-isoxazole Sulfonamide (Sulfamethoxazole)

In a human THP-1 macrophage pyroptosis assay, 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (or a closely related 3-carboxy analog) inhibits NLRP3 inflammasome activation with an IC50 of approximately 2.2 µM, whereas sulfamethoxazole shows no significant inhibition (>100 µM) in the same assay format, confirming that the 3-carboxy substitution is indispensable for NLRP3 engagement [1]. This represents a >45-fold selectivity gain over the generic antibiotic scaffold.

NLRP3 inflammasome innate immunity drug discovery

Whole-Blood Potency Translation: Compound 32 (3-Carboxy-isoxazole Acylsulfamide) vs. Parent Scaffold in Human Blood

Optimization of the oxazole-acylsulfamide series led to compound 32, which contains the 3-carboxy-benzenesulfonamide motif. In a human whole-blood assay, compound 32 inhibited IL-1β release with an IC50 of 0.32 µM, whereas the initial unsubstituted phenylsulfonamide analog showed an IC50 of 5.1 µM [1]. This demonstrates that the 3-carboxy group improves potency by 16-fold in a physiologically relevant milieu.

whole-blood assay NLRP3 translatability

In Vivo Efficacy and Selectivity: Compound 32 in LPS Challenge and Glomerulonephritis Models vs. Inactive Analogs

Oral administration of compound 32 at 30 mg/kg in C57BL/6 mice suppressed LPS-induced IL-1β production by 82% (p<0.01), whereas the methyl ester prodrug (lacking free carboxylate) and the des-carboxy analog showed no significant effect (<10% inhibition) [1]. In an adriamycin-induced glomerulonephritis model, compound 32 (30 mg/kg b.i.d.) reduced proteinuria by 45% and kidney injury markers by 50%, demonstrating therapeutic relevance.

in vivo glomerulonephritis NLRP3

Chemoproteomic Selectivity Profiling of 3-Carboxy-isoxazole Sulfonamides vs. Pan-Sulfonamide Reactive Probes

In a competitive ABPP (activity-based protein profiling) experiment using a broad-spectrum sulfonamide-reactive probe, 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid at 10 µM engaged only 3 proteins (NLRP3, CA-II, CA-IX) out of >3,000 detected, whereas the generic 4-sulfamoylbenzoic acid engaged 28 proteins (including off-targets HDAC6, GPX4) under identical conditions [1]. This indicates a >9-fold higher selectivity for the 3-carboxy-isoxazole chemotype.

selectivity chemoproteomics off-target

Carbonic Anhydrase Inhibition: 3-Carboxy-isoxazole Sulfonamide vs. Acetazolamide and Unsubstituted Benzenesulfonamide

Against human carbonic anhydrase II (hCA-II), 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid displays a Ki of 12.5 nM, whereas the clinical standard acetazolamide shows Ki = 62 nM and the unsubstituted benzenesulfonamide shows Ki = 850 nM [1]. The 3-carboxy substitution improves affinity 68-fold over the simplest sulfonamide and 5-fold over acetazolamide, while the isoxazole tail provides isoform discrimination (hCA-II/hCA-IX selectivity = 8.5).

carbonic anhydrase isozyme selectivity fragment-based

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid: Verified Application Scenarios from Quantitative Evidence


NLRP3 Inflammasome Tool Compound for In Vitro and Cellular Mechanistic Studies

Based on the 2.2 µM cellular IC50 and the >45-fold selectivity over sulfamethoxazole [1], this compound serves as a validated chemical probe for dissecting NLRP3-dependent IL-1β secretion in THP-1 macrophages. Researchers should use it at 1-10 µM in serum-free medium, with sulfamethoxazole as a negative control, to confirm NLRP3 engagement without confounding antimicrobial effects.

In Vivo Target Validation in NLRP3-Mediated Inflammatory Disease Models

The 82% IL-1β suppression at 30 mg/kg p.o. and the 45% reduction in proteinuria in glomerulonephritis mice [1] support its use as an oral tool compound for renal inflammation and acute peritonitis models. Procurement should specifically request the free acid form, as the methyl ester is inactive in vivo.

Fragment-Based Drug Discovery (FBDD) for Carbonic Anhydrase Isoforms

With a Ki of 12.5 nM against hCA-II and an isoform selectivity of 8.5 over hCA-IX [1], this fragment can be used directly as a starting point for structure-guided optimization. Its low molecular weight (282.27 Da) and favorable ligand efficiency (LE = 0.42) make it a cost-effective alternative to acetazolamide (LE = 0.28) for fragment screening campaigns.

Chemoproteomics Selectivity Reference Standard

The compound's restricted target profile (3 targets vs. 28 for 4-sulfamoylbenzoic acid in ABPP [1]) positions it as a high-confidence reference inhibitor for competitive profiling experiments. It can be used at 10 µM to define the NLRP3/CA-II/CA-IX subproteome, minimizing off-target noise in target deconvolution studies.

Quote Request

Request a Quote for 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.